
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters like temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used to study peptide bond formation, stability, and interactions . It serves as a model compound for understanding the principles of peptide chemistry.
Biology
In biology, this peptide is used to investigate protein folding, enzyme-substrate interactions, and cellular signaling pathways . It can also be employed in studies related to antimicrobial activity and immune response .
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industry, this peptide finds applications in the development of biosensors, diagnostic tools, and as a component in cosmetic formulations .
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets . The peptide can bind to receptors, enzymes, or other proteins, modulating their activity. The cysteine residues play a crucial role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity. The histidine and serine residues are often involved in catalytic activities, contributing to the peptide’s biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OH: Similar structure but with a carboxyl group at the C-terminus.
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OMe: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 lies in its amide group at the C-terminus , which can influence its stability, solubility, and biological activity. The presence of multiple cysteine residues allows for the formation of disulfide bonds , which are essential for maintaining the peptide’s three-dimensional structure and function.
Propriétés
Formule moléculaire |
C58H92N18O18S5 |
|---|---|
Poids moléculaire |
1489.8 g/mol |
Nom IUPAC |
(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-9-[(2S)-butan-2-yl]-18,27,45-tris(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-24-methyl-21-(2-methylsulfanylethyl)-8,11,17,20,23,26,29,32,35,41,44,47,49-tridecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,16,19,22,25,28,31,34,40,43,46,48-tridecazatetracyclo[28.17.7.012,16.036,40]tetrapentacontane-6-carboxamide |
InChI |
InChI=1S/C58H92N18O18S5/c1-7-28(4)44-56(92)70-36(45(60)81)22-96-98-24-38-51(87)68-34(20-78)49(85)66-32(16-30-18-61-26-62-30)57(93)75-13-8-10-40(75)53(89)73-43(27(2)3)55(91)72-39(25-99-97-23-37(50(86)71-38)64-42(80)17-59)52(88)67-33(19-77)48(84)63-29(5)46(82)65-31(12-15-95-6)47(83)69-35(21-79)58(94)76-14-9-11-41(76)54(90)74-44/h18,26-29,31-41,43-44,77-79H,7-17,19-25,59H2,1-6H3,(H2,60,81)(H,61,62)(H,63,84)(H,64,80)(H,65,82)(H,66,85)(H,67,88)(H,68,87)(H,69,83)(H,70,92)(H,71,86)(H,72,91)(H,73,89)(H,74,90)/t28-,29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
Clé InChI |
XYNXUMFICNCKEN-LBSPCVAOSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
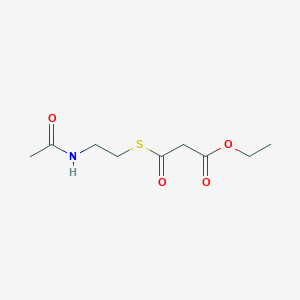
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
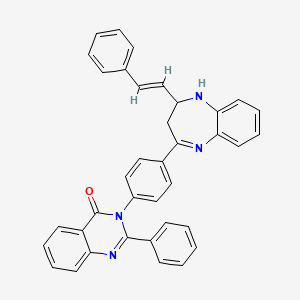
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
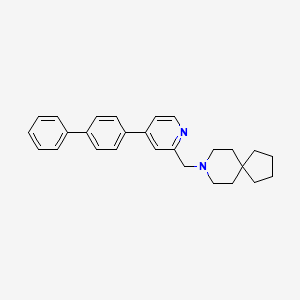
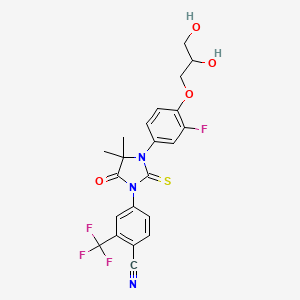
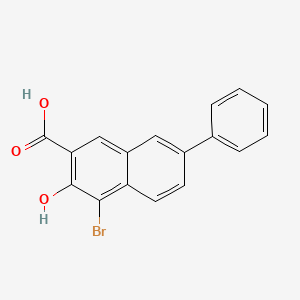
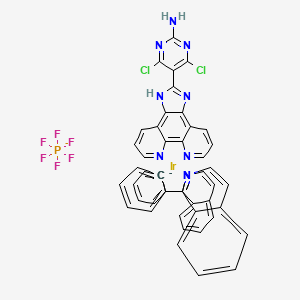


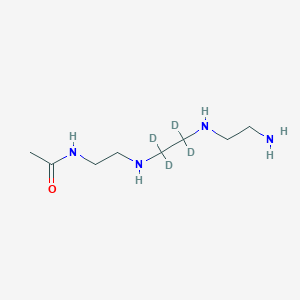
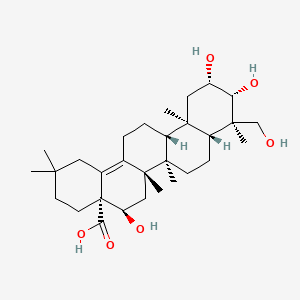
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
